molecular formula C18H25NO3 B5002665 ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate CAS No. 6077-96-9

ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate

Cat. No.: B5002665
CAS No.: 6077-96-9
M. Wt: 303.4 g/mol
InChI Key: OSAIABBUSPOXTO-UHFFFAOYSA-N
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Description

Ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate is an organic compound with the molecular formula C18H25NO3 This compound features a cyclohexyl group, a 4-methylphenylamino group, and an oxopropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate compound.

    Amination: The intermediate is then reacted with 4-methylaniline under acidic conditions to introduce the 4-methylphenylamino group.

    Esterification: The final step involves esterification to form the ethyl ester of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.

    Purification: Employing techniques like recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents or alkylating agents for substitution reactions.

Major Products

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may influence signaling pathways or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate can be compared with similar compounds such as:

    Ethyl 2-cyclohexyl-3-aminopropanoate: Lacks the 4-methylphenyl group, resulting in different chemical properties and applications.

    Ethyl 2-phenyl-3-[(4-methylphenyl)amino]-3-oxopropanoate: Contains a phenyl group instead of a cyclohexyl group, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-cyclohexyl-3-(4-methylanilino)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-3-22-18(21)16(14-7-5-4-6-8-14)17(20)19-15-11-9-13(2)10-12-15/h9-12,14,16H,3-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAIABBUSPOXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387261
Record name ST037907
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6077-96-9
Record name ST037907
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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